![molecular formula C14H18OS B14373501 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 89816-77-3](/img/structure/B14373501.png)
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a methyl group and a 2-methylphenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 2-methylthiophenol with 5-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its cyclohexanone core may interact with various enzymes, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one
- 4-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one
- 5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one
Uniqueness
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a 2-methylphenylsulfanyl group on the cyclohexanone core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
89816-77-3 |
|---|---|
Fórmula molecular |
C14H18OS |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
5-methyl-2-(2-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-7-8-14(12(15)9-10)16-13-6-4-3-5-11(13)2/h3-6,10,14H,7-9H2,1-2H3 |
Clave InChI |
ZECQYQQACZRJEN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)C1)SC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


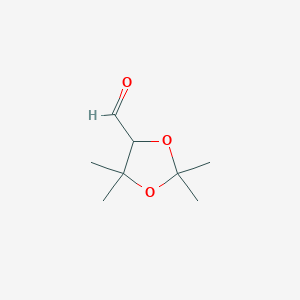
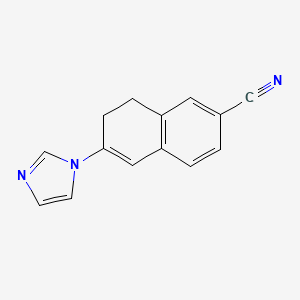
methanone](/img/structure/B14373435.png)
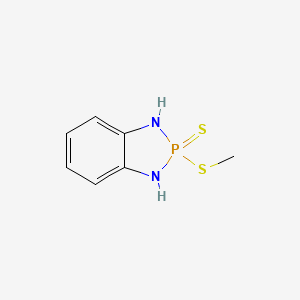
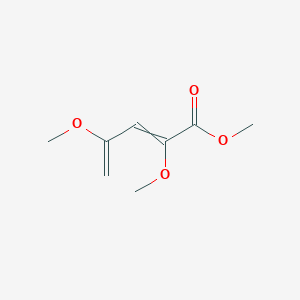
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
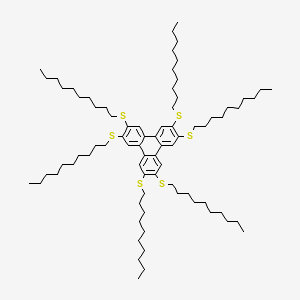
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)


![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
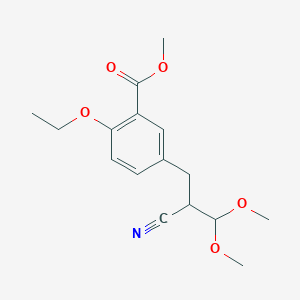
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)

